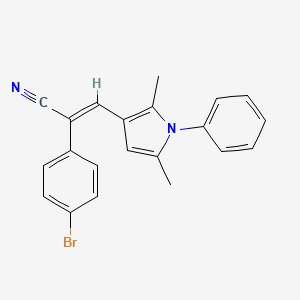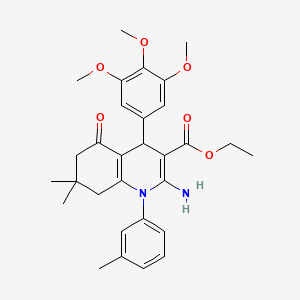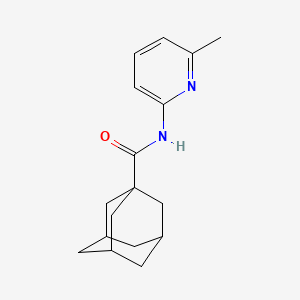
(2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group, a dimethyl-phenyl-pyrrole moiety, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Coupling Reactions: The final step involves coupling the bromophenyl and pyrrole moieties with the propenenitrile group under specific conditions, possibly using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Studied for its potential as a catalyst in organic reactions.
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery and development.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile depends on its specific application. For instance:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Catalysis: It may act as a catalyst by providing an active site for the reaction to occur.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile
- (2E)-2-(4-fluorophenyl)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enenitrile
Uniqueness
- Bromine Substitution : The presence of a bromine atom may impart unique reactivity and properties compared to its chloro or fluoro analogs.
- Biological Activity : The specific substitution pattern may result in distinct biological activities and interactions with molecular targets.
Properties
Molecular Formula |
C21H17BrN2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C21H17BrN2/c1-15-12-18(16(2)24(15)21-6-4-3-5-7-21)13-19(14-23)17-8-10-20(22)11-9-17/h3-13H,1-2H3/b19-13- |
InChI Key |
GZJBQGIJAXUHFU-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide](/img/structure/B11523652.png)
![2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11523659.png)


![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11523677.png)
![3,4-Dichloro-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide](/img/structure/B11523688.png)
![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B11523690.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11523696.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B11523697.png)
![4-[(2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B11523703.png)
![2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B11523717.png)


